molecular formula C10H11FN2O2 B2619493 N1-(4-fluorobenzyl)-N2-methyloxalamide CAS No. 920162-28-3

N1-(4-fluorobenzyl)-N2-methyloxalamide

Cat. No.: B2619493
CAS No.: 920162-28-3
M. Wt: 210.208
InChI Key: NHIQHTZLFVEKMQ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-methyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorobenzyl group attached to an oxalamide backbone, which imparts distinct chemical and physical characteristics.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-12-9(14)10(15)13-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQHTZLFVEKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-methyloxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride, followed by the introduction of a methyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve automated synthesis processes to ensure consistency and scalability. Techniques such as continuous flow synthesis and the use of advanced reactors can optimize the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N1-(4-fluorobenzyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens or nucleophiles under appropriate solvents and temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-methyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(4-fluorobenzyl)-N2-methyloxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)

Comparison: N1-(4-fluorobenzyl)-N2-methyloxalamide is unique due to its specific oxalamide structure, which differentiates it from other similar compounds like AB-FUBINACA and ADB-FUBINACA

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(4-fluorobenzyl)-N2-methyloxalamide with high purity?

Methodological Answer: The synthesis typically involves two key intermediates: 4-fluorobenzylamine (prepared via reduction of 4-fluorobenzonitrile using LiAlH₄) and methylamine , which are reacted with oxalyl chloride in the presence of triethylamine . To optimize yield and purity:

  • Temperature control : Maintain reaction temperatures between 0–5°C during oxalyl chloride addition to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.
  • Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 95:5) followed by recrystallization from ethanol .
  • Microwave-assisted synthesis (as seen in analogous oxalamides) can reduce reaction time from hours to minutes while improving yield .

Q. How can researchers analytically characterize N1-(4-fluorobenzyl)-N2-methyloxalamide to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (fluorobenzyl aromatic protons) and δ 3.0–3.2 ppm (N-methyl group) confirm substituent positions .
    • ¹⁹F NMR : A singlet near δ -120 ppm verifies the para-fluorine substitution .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ expected at m/z 253.10) ensures molecular formula consistency .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% recommended for biological studies) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with malachite green detection) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM to determine IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves analyzed via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact the compound’s bioactivity and selectivity?

Methodological Answer: Comparative SAR studies reveal:

  • Fluorine substitution enhances metabolic stability and lipophilicity (logP increases by ~0.5 vs. chloro analogs), improving blood-brain barrier penetration .
  • Methyl group on N2 : Reduces steric hindrance, increasing binding affinity to enzymes like carbonic anhydrase IX (Kd values: 12 nM vs. 45 nM for ethyl analogs) .
  • Experimental validation : Synthesize analogs (e.g., N2-ethyl or 3-fluoro derivatives), then compare IC₅₀ values in dose-response assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Cellular context : Test across multiple cell lines (e.g., primary vs. immortalized cells) and validate with orthogonal methods (e.g., Western blotting for target phosphorylation) .
  • Data normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to identify binding partners .
  • Molecular docking : Use Glide or AutoDock to predict interactions with targets like EGFR (PDB ID: 1M17) .
  • Kinetic studies : Perform time-resolved FRET to measure binding rates (kₒₙ/kₒff) and assess allosteric effects .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • In vitro stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C), then quantify degradation via HPLC at 0, 1, 4, and 24 hours .
  • Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylated fluorobenzyl derivatives) formed by cytochrome P450 isoforms .

Q. What computational and experimental approaches are recommended for designing analogs with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for oral bioavailability .
  • Bioisosteric replacement : Replace the methyl group with trifluoromethyl (enhances metabolic stability) or cyclopropyl (reduces conformational flexibility) .
  • In vivo validation : Perform PK studies in rodents (IV/PO dosing) to measure AUC, Cmax, and half-life .

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